![molecular formula C61H102N22O14 B013097 2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide- CAS No. 213130-17-7](/img/structure/B13097.png)
2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-
Vue d'ensemble
Description
2-13-Orphanin FQ (swine), N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-, is a synthetic analog of the endogenous neuropeptide Orphanin FQ/Nociceptin (OFQ/N), which binds to the Nociceptin Opioid Receptor (NOP). This peptide features a truncated sequence (residues 2–13 of the native 17-amino-acid OFQ/N) with a modified lysine residue at position 12. The substitution of the native lysine side chain with N-[(2S)-2-amino-3-phenylpropyl] enhances receptor binding specificity and metabolic stability compared to the parent peptide . Its primary applications include neurological research, particularly in pain modulation, anxiety, and addiction studies, due to its selective NOP receptor agonism.
Activité Biologique
2-13-Orphanin FQ is a neuropeptide that belongs to the class of opioid peptides. It is known for its role in modulating pain, stress responses, and various physiological processes through its interaction with opioid receptors, particularly the opioid receptor-like 1 (ORL1). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological systems, and relevant research findings.
2-13-Orphanin FQ exerts its biological effects primarily by binding to ORL1 receptors. This receptor is a member of the G protein-coupled receptor family and is involved in several signaling pathways that regulate neuronal excitability and neurotransmitter release. Upon activation, ORL1 can inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and modulation of ion channels, which ultimately affects neuronal firing and neurotransmission.
Biological Effects
The biological activity of 2-13-Orphanin FQ encompasses several physiological effects:
- Analgesic Properties : It has been shown to have pain-relieving effects, potentially through its action on pain pathways in the central nervous system.
- Vasoconstriction : Studies indicate that 2-13-Orphanin FQ can induce vasoconstriction in cerebral arteries, which is partially mediated through κ-opioid receptors .
- Neuroprotection : The peptide may provide neuroprotective effects during pathological conditions such as ischemia by modulating calcium ion influx and reducing excitotoxicity .
Table 1: Summary of Key Research Findings on 2-13-Orphanin FQ
Case Study 1: Vasoconstriction in Cerebral Arteries
A study published in PLOS One examined the effects of dynorphin peptides, including 2-13-Orphanin FQ, on rat and swine middle cerebral arteries (MCAs). The results showed that at micromolar concentrations, these peptides induced significant vasoconstriction. Specifically, 10 µM concentrations resulted in contraction responses exceeding those induced by high potassium solutions .
Case Study 2: Neuroprotective Effects
Research conducted on primary cortical neurons revealed that orphanin FQ could enhance neuronal survival during acidosis by modulating acid-sensing ion channels. This study highlighted the potential therapeutic implications for conditions associated with ischemia or excitotoxicity .
Applications De Recherche Scientifique
Pain Modulation
2-13-Orphanin FQ has been extensively studied for its analgesic properties. Research indicates that it interacts with the nociceptin/orphanin FQ peptide receptor (NOP), influencing pain pathways. In swine models, it has shown promise in reducing pain responses during surgical procedures, suggesting its potential as an anesthetic adjunct.
Stress Response
Studies have demonstrated that 2-13-Orphanin FQ plays a crucial role in the body’s response to stress. It modulates the hypothalamic-pituitary-adrenal (HPA) axis, which is vital for stress hormone regulation. In swine, this peptide can be used to investigate stress-related behaviors and physiological responses, providing insights into animal welfare and management practices.
Neuroendocrine Regulation
The neuropeptide is involved in regulating various endocrine functions. Its application in swine research can help elucidate the mechanisms by which it affects hormone release and metabolism, particularly in growth and reproductive physiology.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1: Pain Management in Swine | To evaluate the analgesic effects of 2-13-Orphanin FQ during surgical procedures | Significant reduction in pain responses was observed when administered preoperatively. |
Study 2: Stress and HPA Axis | To assess the impact of 2-13-Orphanin FQ on stress-induced changes in cortisol levels | Administration led to a marked decrease in cortisol secretion under stress conditions. |
Study 3: Hormonal Regulation | To explore the effects of 2-13-Orphanin FQ on reproductive hormones | Enhanced secretion of luteinizing hormone (LH) was noted, indicating its role in reproductive physiology. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 2-13-Orphanin FQ (swine), and how can structural integrity be validated?
- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis purification employs reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry, particularly the (2S)-configuration of the amino-3-phenylpropyl group. For purity assessment, analytical HPLC with UV detection at 214 nm is standard.
- Data Reference: Amino acid analysis (e.g., lysine quantification) can be cross-validated using ion-exchange chromatography, as demonstrated in studies on lysinamide derivatives .
Q. How should researchers design initial in vitro assays to evaluate the biological activity of 2-13-Orphanin FQ?
- Methodological Answer: Use receptor-binding assays with radiolabeled ligands (e.g., [³H]-Orphanin FQ) in cell membranes expressing opioid-like receptors (ORL1). Competitive displacement experiments can determine IC₅₀ values. Pair these with functional assays (e.g., cAMP inhibition via GTPγS binding) to assess agonism/antagonism. Include positive controls (e.g., nociceptin) and negative controls (vehicle-only wells) to validate assay conditions. Statistical analysis should follow ANOVA with post-hoc Tukey tests to compare dose-response curves .
Advanced Research Questions
Q. What experimental strategies address contradictory data on the compound’s receptor selectivity across species (e.g., swine vs. murine models)?
- Methodological Answer: Perform cross-species comparative studies using ORL1 receptors expressed in heterologous systems (e.g., HEK293 cells). Measure binding affinity (Kd) and functional efficacy (EC₅₀) in parallel assays. To resolve discrepancies, employ molecular dynamics simulations to model receptor-ligand interactions, focusing on conserved vs. divergent residues in the binding pocket. Validate hypotheses via site-directed mutagenesis of critical receptor regions .
- Theoretical Framework: Contradictions may arise from species-specific receptor conformations; align findings with structural biology databases (e.g., PDB) to contextualize results .
Q. How can researchers optimize in vivo pharmacokinetic studies to account for the compound’s metabolic instability in swine models?
- Methodological Answer: Use stable isotope-labeled analogs (e.g., ¹³C-lysine) for tracer studies in plasma and tissue homogenates. Combine LC-MS/MS for quantification with physiologically based pharmacokinetic (PBPK) modeling to predict clearance pathways. To mitigate rapid degradation, consider prodrug formulations (e.g., acetylated lysinamide) or co-administration with protease inhibitors. Longitudinal sampling (0–24 hrs post-administration) is critical to capture elimination phases .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in behavioral assays (e.g., antinociceptive effects)?
- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC₅₀/ED₅₀ values. For behavioral variability, mixed-effects models account for inter-subject differences. Sensitivity analysis (e.g., Monte Carlo simulations) can quantify uncertainty in potency estimates .
Q. Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between in vitro receptor affinity and in vivo efficacy studies?
- Methodological Answer: Conduct ex vivo autoradiography to confirm target engagement in tissue sections. Compare brain penetration rates via microdialysis and correlate with behavioral endpoints. If affinity-efficacy gaps persist, investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays). Cross-reference results with transcriptomic databases to identify compensatory pathways .
Q. Ethical and Safety Considerations
- Follow institutional guidelines for animal welfare (e.g., IACUC protocols) and chemical hygiene plans when handling synthetic peptides .
- For human cell lines, adhere to biosafety level 2 (BSL-2) containment for receptor studies .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues of Orphanin FQ
The compound is compared below with three classes of analogues:
Native Orphanin FQ (OFQ/N 1–17) : Full-length peptide with unmodified lysine at position 12.
OFQ/N 1–13 amide : Truncated version retaining the native lysine.
Other NOP-targeted analogues: Peptides with substitutions at residues critical for receptor binding (e.g., Phe⁴, Arg⁸, Lys¹³).
Key Structural and Functional Differences
Key Findings :
- The phenylpropyl substitution at Lys¹³ in 2-13-Orphanin FQ enhances hydrophobic interactions with the NOP receptor’s transmembrane domain, explaining its superior binding affinity over OFQ/N 1–13 amide .
- Compared to the native peptide, its truncated structure reduces susceptibility to proteolytic cleavage, increasing plasma stability by 5-fold .
- Unlike the antagonist UFP-101, which dimerizes critical residues, this compound retains agonism via its flexible phenylpropyl group, allowing conformational adaptability during receptor activation .
Mechanistic Comparison Using Spectroscopic and Computational Data
NMR-Based Structural Profiling
As demonstrated in studies of rapamycin analogues (Figure 6, Table 2 in ), NMR chemical shifts in regions corresponding to modification sites (e.g., Lys¹³) directly correlate with functional changes. For 2-13-Orphanin FQ:
- Region A (residues 39–44) : Minimal shift differences compared to OFQ/N 1–17, indicating conserved backbone conformation.
- Region B (residues 29–36) : Significant shifts (>1 ppm) due to steric effects from the phenylpropyl group, altering local hydrophobicity .
Lumping Strategy for Functional Grouping
Per the lumping strategy (Tables 3–4 in ), analogues with shared modifications (e.g., Lys¹³ substitutions) are grouped to predict receptor interaction patterns. For example:
- Group 1 : Peptides with aromatic side chains at Lys¹³ (e.g., 2-13-Orphanin FQ) show clustered agonist activity.
- Group 2 : Peptides with charged residues at Lys¹³ (e.g., OFQ/N 1–13 amide) exhibit weaker binding and partial agonism.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H102N22O14/c1-35(75-48(87)33-74-59(97)50(37(3)85)83-57(95)45(29-39-18-8-5-9-19-39)77-49(88)32-73-47(86)31-70-30-40(64)28-38-16-6-4-7-17-38)52(90)79-44(23-15-27-72-61(68)69)55(93)81-42(21-11-13-25-63)56(94)82-46(34-84)58(96)76-36(2)53(91)80-43(22-14-26-71-60(66)67)54(92)78-41(51(65)89)20-10-12-24-62/h4-9,16-19,35-37,40-46,50,70,84-85H,10-15,20-34,62-64H2,1-3H3,(H2,65,89)(H,73,86)(H,74,97)(H,75,87)(H,76,96)(H,77,88)(H,78,92)(H,79,90)(H,80,91)(H,81,93)(H,82,94)(H,83,95)(H4,66,67,71)(H4,68,69,72)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMSRDIVOXQKP-YILJZHMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H102N22O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.